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molecular formula C10H10BrNO3 B1345792 5-Bromo-6-(cyclopropylmethoxy)nicotinic acid CAS No. 912454-38-7

5-Bromo-6-(cyclopropylmethoxy)nicotinic acid

Cat. No. B1345792
M. Wt: 272.09 g/mol
InChI Key: NDDUCEMRFZUCTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07229999B2

Procedure details

Potassium hydroxide (3.8 g, 51 mmol) was added to a solution of 5-bromo-6-chloro-3-pyridinecarboxylic acid (CAS 29241-62-1; 3 g, 13 mmol) and cyclopropanemethanol (1.5 mL, 19 mmol) in dimethylsulfoxide (12 mL). The mixture was microwaved at 100° C. for 4 min and poured into a mixture of water (50 mL) and citric acid (150 mL, 10%). The precipitating solid was collected by filtration, washed with water, dissolved in ethyl acetate and dried with Na2SO4. The solvent was removed to yield a solid which was stirred with a mixture of heptane/ethylacetate (40 mL, 1:1), filtered, washed with heptane and dried to yield 2.45 g of the title compound as colorless solid, MS (ISP) 270.1, 272.1 (M−H)−.
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
heptane ethylacetate
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Br:3][C:4]1[CH:5]=[C:6]([C:11]([OH:13])=[O:12])[CH:7]=[N:8][C:9]=1Cl.[CH:14]1([CH2:17][OH:18])[CH2:16][CH2:15]1.C(O)(=O)CC(CC(O)=O)(C(O)=O)O>CS(C)=O.CCCCCCC.C(OC(=O)C)C.O>[Br:3][C:4]1[C:9]([O:18][CH2:17][CH:14]2[CH2:16][CH2:15]2)=[N:8][CH:7]=[C:6]([CH:5]=1)[C:11]([OH:13])=[O:12] |f:0.1,6.7|

Inputs

Step One
Name
Quantity
3.8 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)C(=O)O
Name
Quantity
1.5 mL
Type
reactant
Smiles
C1(CC1)CO
Name
Quantity
12 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
heptane ethylacetate
Quantity
40 mL
Type
solvent
Smiles
CCCCCCC.C(C)OC(C)=O
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was microwaved at 100° C. for 4 min
Duration
4 min
FILTRATION
Type
FILTRATION
Details
The precipitating solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
to yield a solid which
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with heptane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C(=O)O)C1)OCC1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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